3-(2-Ethylphenyl)-2-methyl-1-propene

Descripción general

Descripción

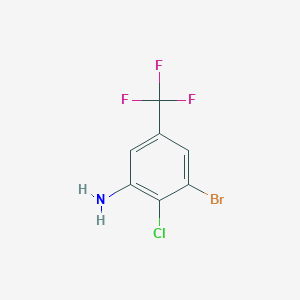

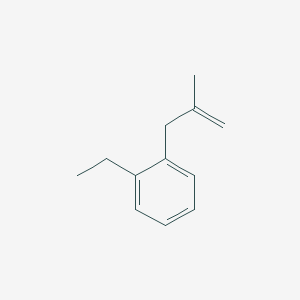

3-(2-Ethylphenyl)-2-methyl-1-propene, also known as 3-EPMP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless liquid with a boiling point of 193°C and a melting point of -73°C. 3-EPMP is composed of a propene group, two ethylphenyl groups, and a methyl group. It is a highly reactive compound, and its reactivity is due to the presence of the ethylphenyl groups. 3-EPMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

Copolymerization and Polymerization Processes :

- Studies have demonstrated the use of similar compounds in the copolymerization of propene with ethene, focusing on the effects of catalyst substitution, activation, and process conditions (Voegelé, Troll, & Rieger, 2002).

- The kinetics of ethene and propene polymerization in the presence of various catalysts, such as rac-Me2Si(2-methyl-4-phenyl-1-indenyl)2ZrCl2/methylaluminoxane, have been investigated to understand the specific rates of chain propagation and active site concentrations (Busico, Cipullo, & Esposito, 1999).

- Research into the diastereoselective synthesis of functionally substituted alkene dimers and oligomers, catalyzed by chiral zirconocenes, has explored reactions involving terminal alkenes and propene (Kovyazin, Abdullin, & Parfenova, 2019).

Reaction Kinetics and Mechanisms :

- Investigations into the reaction of propene with hydrogen atoms have provided insights into the kinetics of such reactions and the stable products formed, contributing to a better understanding of reaction mechanisms (Rosado-Reyes, Manion, & Tsang, 2011).

- Studies on the reaction pathway for propene formation in methanol to propene (MTP) processes over catalysts like high silica H-ZSM-5 have been conducted, revealing key insights into the methylation-cracking mechanism (Wu, Guo, Xiao, Xiao, & Luo, 2011).

Surface Adsorption and Catalysis :

- Research on the adsorption of alkenes, including propene, on Pt and Pd surfaces has been conducted to understand how substituents affect adsorption and catalytic reactions (Delbecq & Sautet, 1994).

- The electrochemical synthesis of carboxylic acids from alkenes like propene, using various nickel-organic mediators, has been explored, highlighting the potential for CO2 as a C1-synthon (Bringmann & Dinjus, 2001).

Zeolite-Catalyzed Methylation Reactions :

- Kinetic studies of zeolite-catalyzed methylation reactions involving ethene, propene, and butene offer valuable insights for the methanol to hydrocarbons process, providing direct kinetic data that can be compared with experimental data (Van Speybroeck et al., 2011).

Propiedades

IUPAC Name |

1-ethyl-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-11-7-5-6-8-12(11)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQAXOPVQNBYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethylphenyl)-2-methyl-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B1395987.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)